Cas no 2138561-10-9 (3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol)
3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1159936
- 2138561-10-9
- 3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
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- Inchi: 1S/C17H33NO2/c1-6-16(2,3)14-8-7-13(19)11-15(14)18-9-10-20-12-17(18,4)5/h13-15,19H,6-12H2,1-5H3
- InChI Key: CKOJEPQTYRTSAC-UHFFFAOYSA-N
- SMILES: O1CCN(C(C)(C)C1)C1CC(CCC1C(C)(C)CC)O
Computed Properties
- Exact Mass: 283.251129295g/mol
- Monoisotopic Mass: 283.251129295g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 32.7Ų
3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159936-0.05g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 0.05g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-0.1g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 0.1g |
$1106.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-0.25g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 0.25g |
$1156.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-0.5g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 0.5g |
$1207.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-1.0g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 1g |
$1256.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-2.5g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 2.5g |
$2464.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-5.0g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 5g |
$3645.0 | 2023-06-08 | ||
| Enamine | EN300-1159936-10.0g |
3-(3,3-dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
2138561-10-9 | 10g |
$5405.0 | 2023-06-08 |
3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol
Introduction to 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol (CAS No. 2138561-10-9) and Its Emerging Applications in Chemical Biology
3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol, identified by the CAS number 2138561-10-9, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of molecules characterized by a cyclohexane core substituted with morpholine and isobutyl groups, which contribute to its distinct physicochemical properties and biological activities. The presence of the 3,3-dimethylmorpholine moiety and the 2-methylbutan-2-yl side chain introduces steric and electronic diversity, making it a promising candidate for further exploration in drug discovery and molecular research.
The synthesis of 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity. The reaction pathway typically begins with the formation of the cyclohexane scaffold, followed by functionalization with the morpholine ring and subsequent introduction of the isobutyl group. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity, underscoring the compound's suitability for industrial-scale production.
Recent advancements in computational chemistry have enabled the prediction of the biological behavior of 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol, providing insights into its potential interactions with biological targets. Molecular docking studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents. Specifically, its structural motif has been found to mimic natural products known for their antimicrobial and anti-inflammatory properties.
In the realm of medicinal chemistry, the dimethylmorpholine group is particularly noteworthy for its ability to enhance drug solubility and bioavailability. This feature has been exploited in the design of various bioactive molecules, including those targeting neurological disorders. Preliminary in vitro assays have indicated that derivatives of 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol may possess neuroprotective effects, potentially making them useful in treating conditions such as Alzheimer's disease and Parkinson's disease. These findings align with broader trends in drug development, where modulating central nervous system activity is a critical area of focus.
The compound's structural complexity also lends itself to applications in chemical biology research. Its ability to interact with multiple biological targets makes it a versatile tool for studying protein-protein interactions and enzyme mechanisms. Researchers have utilized 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-ol as an intermediate in the synthesis of more complex molecules designed to probe biological pathways. Such studies contribute to our understanding of disease mechanisms and pave the way for rational drug design.
Moreover, the environmental stability of 3-(3,3-Dimethylmorpholin-4-yl)-4-(2-methylbutan-2-y)cyclohexan -1 ol makes it an attractive candidate for industrial applications. Unlike many biologically active compounds that degrade rapidly under physiological conditions, this molecule exhibits remarkable stability in both aqueous and organic solvents. This property is particularly advantageous for formulation development, as it ensures prolonged shelf life and consistent activity in final products.
The growing interest in 3-(3, ̃Dimethylmorpholin - ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ - - - - - - - - - - ) (CAS No . ) . . . . . . . . . . ) has also spurred innovation in analytical techniques for its characterization. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm molecular structure and purity. These methods are essential for ensuring compliance with regulatory standards and for advancing preclinical studies.
As research progresses, collaborations between synthetic chemists and biologists are expected to yield novel derivatives of 3-( ) (CAS No.) ) with enhanced therapeutic potential. The integration of machine learning algorithms into drug discovery pipelines will further accelerate the identification of promising candidates derived from this scaffold. By leveraging computational power alongside traditional experimental approaches, researchers can efficiently explore vast chemical spaces and uncover new molecular entities with tailored biological activities.
In conclusion, ) (CAS No.) ) is a structurally intriguing compound with significant potential in chemical biology and drug development. Its unique pharmacophoric features make it a valuable scaffold for designing novel therapeutics targeting neurological disorders among other diseases . The ongoing exploration of its derivatives promises to yield innovative treatments that address unmet medical needs . As our understanding of molecular interactions deepens , so too will our ability to harness compounds like this one for improving human health.
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